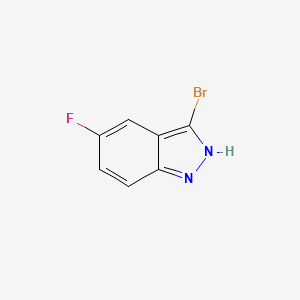

3-Bromo-5-fluoro-1H-indazole

Description

Properties

IUPAC Name |

3-bromo-5-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZLRCNXHKTBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646292 | |

| Record name | 3-Bromo-5-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-08-4 | |

| Record name | 3-Bromo-5-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluoro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-fluoro-1H-indazole (CAS: 885519-08-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the reactive bromine atom at the 3-position and the fluorine atom at the 5-position of the indazole core, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for oncology.

Physicochemical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, information from commercial suppliers and chemical databases provides key physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 885519-08-4 | [1] |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [1] |

| Purity | Typically ≥98% | [1] |

| Solubility | Insoluble in water | [2] |

| SMILES | FC1=CC2=C(NN=C2Br)C=C1 | [1] |

Safety Information: This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE) should be used when handling this chemical.

Synthesis

Proposed Synthetic Pathway

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-amino-6-fluorotoluene To a solution of 2-amino-4-fluorotoluene in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified.

Step 2: Synthesis of 1-Acetyl-3-bromo-5-fluoro-1H-indazole The resulting 4-bromo-2-amino-6-fluorotoluene is dissolved in a mixture of acetic anhydride and acetic acid. To this solution, tert-butyl nitrite is added dropwise at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the cyclization is complete. The product is isolated by extraction and purified by chromatography.

Step 3: Synthesis of this compound The acetyl-protected indazole is subjected to hydrolysis, for example, by heating in the presence of an acid such as hydrochloric acid, to remove the acetyl group and yield the final product, this compound. The product would then be purified by recrystallization or column chromatography.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases.[4][5] The bromine atom at the C-3 position of this compound serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

A significant application of this and related bromoindazoles is in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8][9]

Role in VEGFR-2 Kinase Inhibition

Experimental Protocols for Key Reactions

The following are generalized protocols for common cross-coupling reactions that can be applied to this compound, based on procedures for similar substrates.

Suzuki-Miyaura Coupling

This reaction is used to form a carbon-carbon bond, typically with an aryl or heteroaryl boronic acid.

Protocol:

-

In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 5 mol%), and a base such as potassium carbonate (2-3 equivalents).[4]

-

Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

This reaction is employed to form a carbon-nitrogen bond with a primary or secondary amine.

Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2-5 mol%), a suitable phosphine ligand like XPhos (e.g., 4-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) (1.5-2 equivalents).

-

Add an anhydrous, degassed solvent like toluene or dioxane.

-

Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed.

-

Cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.

-

After filtration and concentration, purify the residue by column chromatography to obtain the desired 3-amino-5-fluoro-1H-indazole derivative.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its versatile reactivity, facilitated by the strategically placed bromine atom, allows for the exploration of a broad chemical space. The protocols and pathways described herein provide a foundational understanding for researchers and scientists to effectively utilize this compound in their research and development endeavors. As the quest for more selective and potent therapeutics continues, the importance of such well-defined building blocks in constructing complex and effective drug candidates cannot be overstated.

References

- 1. achmem.com [achmem.com]

- 2. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including the indazole core, a bromine atom at the 3-position, and a fluorine atom at the 5-position, make it a versatile scaffold for the synthesis of novel therapeutic agents. The presence and position of these functional groups significantly influence the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and its relevance in modern drug development, particularly in the context of kinase inhibition.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its utility in drug development, influencing everything from solubility and permeability to metabolic stability and target binding. The data for this compound, gathered from various chemical suppliers and databases, are summarized below.

| Property | Value | Source |

| CAS Number | 885519-08-4 | [1][2] |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1][2] |

| Appearance | White to beige crystalline powder | [3] |

| Melting Point | Not available (N/A) | [1] |

| Boiling Point | 337.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.861 g/cm³ (Predicted) | [1] |

| Flash Point | 157.7 °C (Predicted) | [1] |

| Solubility | Insoluble in water (based on similar compounds) | [4] |

| pKa | Not available | |

| logP | Not available |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical manufacturers, a general and plausible synthetic route can be derived from established methods for analogous indazole derivatives. The following protocols outline key synthetic and analytical procedures.

General Synthesis of this compound via Bromination

The most common route to introduce a bromine atom at the 3-position of an indazole ring is through direct bromination of the corresponding precursor.

Materials:

-

5-fluoro-1H-indazole

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., Acetic Acid, Dichloromethane)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 5-fluoro-1H-indazole in a suitable solvent like glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid (or N-Bromosuccinimide portion-wise) to the stirred mixture. The reaction is typically exothermic and should be controlled to maintain a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.

-

Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. The crude product may precipitate out.

-

Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Sample: this compound dissolved in acetonitrile

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile. Dilute as necessary.

-

Chromatographic Conditions: Set a flow rate of 1.0 mL/min. Use a gradient elution method, for example, starting with 95% A and 5% B, ramping to 5% A and 95% B over 15 minutes.

-

Detection: Monitor the elution at a suitable wavelength, typically around 254 nm.

-

Analysis: The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Relevance in Drug Discovery & Signaling Pathways

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

This compound serves as a versatile intermediate for creating libraries of kinase inhibitors through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The bromine atom at the C3 position provides a reactive handle for introducing different chemical moieties to explore the kinase active site, while the fluorine at the C5 position can enhance binding affinity and improve metabolic stability.

Indazole-containing drugs like Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow. The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for indazole-based inhibitors.

Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.

Logical Workflow: From Properties to Drug Candidate

The journey of a molecule like this compound from a chemical building block to a potential drug candidate is governed by its physicochemical properties. The diagram below illustrates this logical relationship.

Caption: Role of physicochemical properties in drug discovery workflow.

References

An In-depth Technical Guide to 3-Bromo-5-fluoro-1H-indazole

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key chemical properties of 3-Bromo-5-fluoro-1H-indazole. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is a substituted indazole derivative. The core of the molecule is a bicyclic structure composed of a fused benzene and pyrazole ring. A bromine atom is substituted at position 3 of the indazole ring, and a fluorine atom is located at position 5.

The structural and chemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H4BrFN2 | [1] |

| Molecular Weight | 215.02 g/mol | [1][2] |

| CAS Registry Number | 885519-08-4 | [1][3] |

| Canonical SMILES | FC1=CC2=C(NN=C2Br)C=C1 | [1] |

| Purity | Typically ≥98% | [1][4] |

| Physical Form | Solid | [4] |

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and representative synthesis can be inferred from methodologies used for similar indazole derivatives.[5][6][7] A common approach involves the cyclization of a suitably substituted fluorobenzonitrile or fluorobenzaldehyde with hydrazine.[5][6]

Example Protocol: Synthesis of a Bromo-Indazole Derivative from a Fluorobenzaldehyde [6]

-

Reaction Setup: A solution of the starting material, for instance, a 5-bromo-2-fluorobenzaldehyde (1.0 equivalent), is prepared in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Hydrazine hydrate (typically in excess, e.g., 10.0 equivalents) is added to the solution.[5]

-

Heating and Reflux: The reaction mixture is heated under reflux for several hours (e.g., 4 hours). The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).[5][6]

-

Workup: Upon completion, the excess hydrazine and solvent are removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. After evaporation of the solvent, the crude product is purified, typically by flash column chromatography, to yield the desired bromo-indazole product.[6]

It is important to note that reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for the specific synthesis of this compound.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a bromo-indazole derivative, based on the representative protocol described above.

Caption: Generalized workflow for the synthesis of a substituted bromo-indazole.

This guide provides foundational information on this compound. For specific applications, further experimental validation and characterization are recommended.

References

- 1. achmem.com [achmem.com]

- 2. 885522-04-3|3-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 3. 3-BROMO-5-FLUORO (1H)INDAZOLE | 885519-08-4 [chemicalbook.com]

- 4. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]

- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 7. Indazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-5-fluoro-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 5-fluoro-1H-indazole, followed by a regioselective bromination at the C3 position. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this target compound.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of pharmaceutical sciences due to their diverse biological activities. The incorporation of halogen atoms, such as bromine and fluorine, into the indazole scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing its therapeutic potential. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions, making it a compound of high interest for the development of novel therapeutic agents.

Proposed Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the synthesis of 5-fluoro-1H-indazole from a commercially available starting material. The subsequent step is the selective bromination of the indazole ring at the C3 position.

starting materials for 3-Bromo-5-fluoro-1H-indazole synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathways for obtaining 3-Bromo-5-fluoro-1H-indazole, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 5-fluoro-1H-indazole, followed by a regioselective bromination at the C3 position. This document details the necessary starting materials, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy Overview

The most direct and efficient pathway to this compound involves a two-stage synthesis:

-

Synthesis of 5-fluoro-1H-indazole: This intermediate can be prepared from commercially available starting materials, with 4-fluoro-2-methylaniline being a primary precursor. The synthesis involves a diazotization and subsequent intramolecular cyclization.

-

C3-Bromination of 5-fluoro-1H-indazole: The introduction of a bromine atom at the C3 position of the indazole ring is achieved through a highly regioselective bromination reaction. Modern methods, such as ultrasound-assisted bromination using dibromohydantoin (DBDMH), offer excellent yields and selectivity.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-fluoro-1H-indazole

The synthesis of the 5-fluoro-1H-indazole intermediate is analogous to the preparation of other substituted indazoles from 2-methylaniline derivatives.

Starting Materials and Reagents

| Compound Name | Role | Supplier Examples |

| 4-fluoro-2-methylaniline | Starting Material | Sigma-Aldrich, Alfa Aesar, TCI |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Standard chemical suppliers |

| Hydrochloric Acid (HCl) | Acid | Standard chemical suppliers |

| Acetic Anhydride | Reagent | Standard chemical suppliers |

| Potassium Acetate | Base | Standard chemical suppliers |

Experimental Protocol (General Procedure)

A plausible synthesis of 5-fluoro-1H-indazole from 4-fluoro-2-methylaniline involves the following general steps:

-

N-Acetylation: 4-fluoro-2-methylaniline is first protected by acetylation with acetic anhydride.

-

Diazotization: The resulting N-acetyl derivative is then diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

-

Cyclization: The diazonium salt intermediate undergoes spontaneous or induced cyclization to form the indazole ring system. This is often achieved by heating the reaction mixture.

-

Deprotection: The N-acetyl group is subsequently removed, typically by hydrolysis, to yield 5-fluoro-1H-indazole.

Caption: Experimental workflow for the synthesis of 5-fluoro-1H-indazole.

Step 2: C3-Bromination of 5-fluoro-1H-indazole

The regioselective bromination at the C3 position of the indazole ring is a key step in the synthesis of the target molecule. An efficient and modern approach utilizes ultrasound irradiation with dibromohydantoin (DBDMH) as the bromine source.

Starting Materials and Reagents

| Compound Name | Role | Supplier Examples |

| 5-fluoro-1H-indazole | Starting Material | Synthesized in Step 1 |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Brominating Agent | Sigma-Aldrich, Alfa Aesar, TCI |

| Sodium Carbonate (Na₂CO₃) | Base | Standard chemical suppliers |

| Ethanol (EtOH) | Solvent | Standard chemical suppliers |

Experimental Protocol: Ultrasound-Assisted C3-Bromination

The following protocol is adapted from a general procedure for the ultrasound-assisted C3-bromination of indazoles.

-

Reaction Setup: In a suitable reaction vessel, combine 5-fluoro-1H-indazole (1.0 equiv.), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 equiv.), and sodium carbonate (2.0 equiv.) in ethanol.

-

Ultrasonication: Place the reaction vessel in an ultrasonic bath and irradiate for approximately 30 minutes at a controlled temperature (e.g., 40°C).

-

Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

This method is reported to be highly efficient, rapid, and selective for the C3 position of the indazole ring.

Quantitative Data

| Substrate | Product | Reagents | Conditions | Yield | Reference |

| Indazole | 3-Bromoindazole | DBDMH, Na₂CO₃, EtOH | Ultrasound, 40°C, 30 min | Not specified for 5-fluoro |

Note: While the reference demonstrates the general applicability of this C3-bromination method to a range of substituted indazoles, the specific yield for 5-fluoro-1H-indazole is not provided. However, the reported yields for other substrates are generally good to excellent.

Caption: Experimental workflow for the C3-bromination of 5-fluoro-1H-indazole.

Alternative Synthetic Routes

While the presented two-step synthesis is a highly plausible and efficient route, other strategies for the synthesis of substituted indazoles exist and could potentially be adapted. These include:

-

Cyclization of substituted o-fluorobenzonitriles: Reaction of a suitably substituted o-fluorobenzonitrile with hydrazine can yield the corresponding 3-aminoindazole, which could then be further modified.

-

Sandmeyer-type reactions: A 3-amino-5-fluoro-1H-indazole could potentially be converted to the 3-bromo derivative via a Sandmeyer reaction.

These alternative routes may offer advantages depending on the availability of starting materials and desired substitution patterns.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the initial preparation of 5-fluoro-1H-indazole from 4-fluoro-2-methylaniline, followed by a regioselective ultrasound-assisted C3-bromination using DBDMH. This guide provides the foundational knowledge, including starting materials and detailed experimental protocols, to enable researchers and drug development professionals to synthesize this important chemical intermediate. The described methods are based on established and reliable organic chemistry principles and offer a clear pathway to the target molecule.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 3-Bromo-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the heterocyclic compound 3-Bromo-5-fluoro-1H-indazole. Due to the current unavailability of experimentally acquired spectra in public databases, this document presents predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data from structurally analogous compounds. This guide also outlines a comprehensive, standardized experimental protocol for the acquisition of such NMR data, intended to assist researchers in the characterization of this and similar molecules.

Molecular Structure

Caption: Molecular structure and atom numbering of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimations derived from structure-activity relationships and comparisons with similar halogenated and fluorinated indazole derivatives. The predicted chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data (in DMSO-d₆ at 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | ~13.5 | br s | - |

| H-4 | ~7.80 | dd | J(H-4, H-6) = ~2.5, J(H-4, F-5) = ~9.0 |

| H-6 | ~7.45 | ddd | J(H-6, H-7) = ~9.0, J(H-6, F-5) = ~9.0, J(H-6, H-4) = ~2.5 |

| H-7 | ~7.65 | dd | J(H-7, H-6) = ~9.0, J(H-7, F-5) = ~5.0 |

Multiplicity abbreviations: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br = broad.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆ at 100 MHz)

| Position | Chemical Shift (δ, ppm) |

| C-3 | ~115.0 |

| C-3a | ~140.0 |

| C-4 | ~110.0 (d, J(C-4, F) = ~25 Hz) |

| C-5 | ~160.0 (d, J(C-5, F) = ~240 Hz) |

| C-6 | ~112.0 (d, J(C-6, F) = ~25 Hz) |

| C-7 | ~122.0 (d, J(C-7, F) = ~10 Hz) |

| C-7a | ~142.0 |

(d) indicates a doublet due to coupling with fluorine.

Experimental Protocols for NMR Data Acquisition

To ensure the reproducibility and accuracy of NMR data for this compound, the following detailed experimental protocols are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>98%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton may exchange or broaden.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: A spectral width of approximately 16 ppm (e.g., -2 to 14 ppm) is generally sufficient for aromatic compounds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Data Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is typically used.

-

Number of Scans: 1024 to 4096 scans are often necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Data Processing: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation.

-

Logical Workflow for NMR Analysis

Caption: A logical workflow for the acquisition and analysis of NMR spectral data.

3-Bromo-5-fluoro-1H-indazole safety and handling

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 885519-08-4[1][2][3] |

| Molecular Formula | C₇H₄BrFN₂[2][3] |

| Molecular Weight | 215.02 g/mol [2] |

| MDL Number | MFCD07781639[2][3] |

Hazard Identification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 2.1: GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

|

| Warning [2] | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |

Table 2.2: GHS Precautionary Statements

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray.[4][5] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[4][5] | |

| P270 | Do not eat, drink or smoke when using this product.[4][5] | |

| P271 | Use only outdoors or in a well-ventilated area.[4][5] | |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[2][4][5] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4][6] |

| P405 | Store locked up.[4][6] | |

| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[4] |

Experimental Protocols: Emergency Procedures

Detailed methodologies for handling exposure or spills are critical for laboratory safety.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes.[7] Ensure complete irrigation by keeping eyelids apart and away from the eye.[4][8] Seek immediate medical attention, especially if pain or irritation persists.[4][8] Removal of contact lenses should only be done by skilled personnel.[4][8]

-

Skin Contact: Take off contaminated clothing immediately.[7] Flush the affected skin and hair with running water and soap, if available.[4][8] Seek medical attention if irritation develops or persists.[4][8]

-

Inhalation: If fumes, dust, or aerosols are inhaled, remove the victim from the contaminated area to fresh air.[4][7][8] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

Ingestion: If swallowed, rinse mouth with water.[7] Do NOT induce vomiting.[6] Call a Poison Control Center or doctor immediately for treatment advice.[4][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]

-

Specific Hazards: The substance is non-combustible but may burn, emitting poisonous and potentially corrosive fumes in a fire.[4][8]

-

Protective Actions for Fire-Fighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9] Cool fire-exposed containers with a water spray from a protected location.[8]

Accidental Release Measures

-

Personal Precautions: Avoid all personal contact, including inhalation of dust.[4][8] Wear recommended personal protective equipment (see Section 4.0). Ensure the area is well-ventilated.

-

Spill Cleanup Protocol:

-

Remove all ignition sources.[4]

-

For dry spills, use dry clean-up procedures to avoid generating dust.[4][8]

-

Sweep up, shovel, or use a vacuum designed for hazardous materials.[8]

-

Place the collected material into a suitable, labeled, and sealed container for waste disposal.[4][8]

-

Wash the spill area down with large amounts of water, preventing runoff into drains or waterways.[4][8]

-

If contamination of drains occurs, notify emergency services.[4][8]

-

Handling, Storage, and Personal Protection

Safe Handling

-

Use in a well-ventilated area or outdoors.[4]

-

Avoid contact with skin and eyes and avoid breathing dust.[4][5][8]

-

Wash hands thoroughly with soap and water after handling.[4]

-

Contaminated work clothes should be laundered separately before reuse.[4]

Storage Conditions

-

Keep in a cool, dry, dark, and well-ventilated place.[4][10]

-

Store away from incompatible materials and foodstuff containers.[4]

-

Protect containers from physical damage and check regularly for leaks.[4]

Exposure Controls and Personal Protection

Table 4.1: Recommended Personal Protective Equipment (PPE)

| Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing or overalls.[4][9] |

| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a full-face respirator with a suitable particle filter (e.g., Type P).[8][9] |

| Engineering Controls | Use in a well-ventilated area. A safety shower and eyewash station should be readily accessible. |

Toxicological and Physical Properties

Table 5.1: Known Toxicological Effects

| Endpoint | Effect |

| Acute Toxicity (Oral) | Harmful if swallowed.[2] |

| Skin Irritation/Corrosion | Causes skin irritation.[1][2] |

| Eye Irritation/Damage | Causes serious eye irritation.[1][2] |

| STOT-Single Exposure | May cause respiratory irritation.[1][2] |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

Workflow Visualization

The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.

Caption: Workflow for Accidental Spill Response.

References

- 1. 3-BROMO-5-FLUORO (1H)INDAZOLE | 885519-08-4 [amp.chemicalbook.com]

- 2. achmem.com [achmem.com]

- 3. americanelements.com [americanelements.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. 885522-04-3|3-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

Navigating the Solubility Landscape of 3-Bromo-5-fluoro-1H-indazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromo-5-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the theoretical solubility profile of this compound, details experimental protocols for its accurate determination, and provides context for its application in a relevant biological pathway.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a compound like this compound, which belongs to the versatile indazole class of compounds known for their diverse biological activities, understanding its solubility in various organic solvents is paramount for formulation development, preclinical testing, and ultimately, clinical success. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), hindering the progression of otherwise promising drug candidates.

Indazole derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting activities such as antitumor, anti-inflammatory, and kinase inhibition.[1][2][3] The strategic placement of bromo and fluoro substituents on the indazole core, as seen in this compound, can significantly modulate its physicochemical properties, including solubility, and its interaction with biological targets.

Solubility Profile of this compound

Based on general principles of "like dissolves like," a summary of expected solubility is presented in Table 1. It is imperative for researchers to experimentally verify these predictions.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Moderate to Good | The indazole nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, facilitating interactions with protic solvents. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Good to Excellent | These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate the polar functionalities of the indazole ring. DMSO is a common solvent for initial stock solutions in biological assays.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than aprotic polar solvents. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has moderate polarity and can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Ketones | Acetone | Moderate to Good | Acetone's carbonyl group is a good hydrogen bond acceptor, and its polarity is suitable for dissolving moderately polar compounds. |

| Hydrocarbons | Hexane, Toluene | Poor to Low | These are nonpolar solvents and are unlikely to effectively solvate the more polar indazole ring system. |

| Water | - | Insoluble[5] | The lipophilic nature imparted by the bromo and fluoro substituents, along with the aromatic rings, is expected to dominate over the polar contributions of the nitrogen atoms, leading to very low aqueous solubility. |

Table 1. Predicted Qualitative Solubility of this compound in Common Organic Solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial and can be achieved through various established methods. The choice of method often depends on the stage of drug discovery, the amount of compound available, and the required throughput.

Thermodynamic (Equilibrium) Solubility Assay

This method, often considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium.[6]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a vial.[7]

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]

-

Separation of Undissolved Solid: The suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution.[7]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

-

Standard Curve: A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a Dimethyl Sulfoxide (DMSO) stock solution.[10] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.[6]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).[4]

-

Serial Dilution: The DMSO stock solution is serially diluted in a microplate.

-

Addition of Aqueous Buffer: A selected aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to the DMSO solutions.[4]

-

Incubation and Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours).[10] The formation of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV-Vis spectrophotometry.[6]

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Relevance in Drug Development: A Potential Role in Kinase Inhibition

The indazole scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors.[2] Compounds containing the indazole core have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in the development of various cancers.

The following diagram illustrates a simplified workflow for evaluating a compound like this compound as a potential FGFR inhibitor, a process where understanding solubility is a critical first step.

Figure 1. Experimental workflow for evaluating a potential FGFR inhibitor.

The following diagram illustrates a simplified representation of the FGFR signaling pathway, a potential target for indazole-based compounds.

Figure 2. Simplified FGFR signaling pathway.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated, this technical guide provides a robust framework for researchers to approach its solubility assessment. By employing standardized experimental protocols, scientists can generate reliable data to inform formulation strategies and advance the exploration of this and other promising indazole derivatives in drug discovery. The contextualization within a relevant signaling pathway underscores the importance of these fundamental physicochemical properties in the broader quest for novel therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. evotec.com [evotec.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in contemporary medicinal chemistry. Its distinct structural and electronic characteristics have facilitated the creation of numerous therapeutic agents across a wide spectrum of diseases. This technical guide explores the historical origins of substituted indazoles, charting their discovery and the progression of their synthesis. We will examine the foundational experimental protocols that set the stage for modern methodologies and delve into the early discoveries of their biological activities, which foreshadowed the immense therapeutic potential of this remarkable heterocyclic system.

Introduction: The Indazole Core

Indazole, or benzopyrazole, is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂. It consists of a benzene ring fused to a pyrazole ring. The indazole structure exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable.[1] This structural versatility, combined with the ability to substitute at various positions on the bicyclic ring, has made indazole a highly attractive scaffold for medicinal chemists. Derivatives of indazole are found in a number of synthetic compounds and have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][2]

The Genesis of a Scaffold: Early Synthetic Strategies

The story of substituted indazoles begins in the late 19th and early 20th centuries, with pioneering chemists laying the groundwork for what would become a cornerstone of drug discovery.

Fischer's Foray: The First Synthesis of an Indazole Derivative (c. 1883)

The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his seminal work, he prepared an oxo-substituted derivative, indazolone, rather than the parent indazole.[1][3][4]

Experimental Protocol: Fischer's Synthesis of Indazolone[5]

-

Starting Material: o-Hydrazinobenzoic acid.

-

Procedure: o-Hydrazinobenzoic acid was heated, leading to an intramolecular condensation and cyclization. The reaction proceeds via the loss of a water molecule to form 3-indazolone.

-

Reaction Conditions: The starting material was heated. Specific temperatures and reaction times were not meticulously documented in the initial reports but are understood to be elevated.

-

Observations: Fischer noted the formation of a new heterocyclic system, which he named "indazol." This early work, while not yielding the parent indazole, was the crucial first step in recognizing this novel heterocyclic system.

The Jacobson Indazole Synthesis: A Classic Route to 1H-Indazoles

The Jacobson synthesis, a traditional and effective method for preparing 1H-indazoles, typically involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[5][6]

Experimental Protocol: Jacobson Synthesis of 1H-Indazole[9]

-

Starting Materials: o-toluidine, glacial acetic acid, acetic anhydride, and a source of nitrous gases (e.g., from sodium nitrite and acid).

-

Procedure:

-

o-Toluidine is acetylated by reacting it with a mixture of glacial acetic acid and acetic anhydride.

-

The resulting N-acetyl-o-toluidine solution is cooled in an ice bath.

-

A stream of nitrous gases is passed through the cooled solution to effect nitrosation, forming N-nitroso-o-acetotoluidide. The temperature is maintained between +1° and +4°C.

-

The reaction mixture is then poured onto ice and water, and the separated oil is extracted with benzene.

-

The benzene extract is washed and treated with a solution of sodium methoxide in methanol. This induces cyclization with the evolution of gas.

-

The solution is then boiled, cooled, and extracted with hydrochloric acid.

-

The combined acid extracts are treated with excess ammonia to precipitate the indazole.

-

The crude indazole is collected by filtration, washed, dried, and can be further purified by vacuum distillation.

-

Other Foundational Syntheses

Other classical methods have also been instrumental in the development of indazole chemistry:

-

Pellizzari Synthesis: This method involves the reaction of an o-acylphenylhydrazine with a dehydrating agent to form a 1-acyl-1H-indazole, which can then be hydrolyzed to the corresponding 1H-indazole.

-

Davis-Sorensen Synthesis: This reaction provides a route to 2H-indazoles.[7]

-

Cadogan-Sundberg Synthesis: While primarily known for indole synthesis, a variation of this reaction, the Cadogan reductive cyclization, allows for the synthesis of indazoles from o-nitroarenes using trivalent phosphorus compounds.[7][8]

The Rise of a Privileged Scaffold in Medicinal Chemistry

The true potential of the indazole scaffold was unlocked in the mid-20th century with the discovery of its diverse biological activities.

Anti-inflammatory Properties: The Case of Benzydamine

One of the earliest and most significant discoveries in the therapeutic application of substituted indazoles was the identification of the anti-inflammatory properties of benzydamine in the mid-20th century.[3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine's mechanism is largely independent of this pathway.[9] It is believed to exert its effects by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β, and by stabilizing cellular membranes.[4][9]

Serotonin Receptor Antagonism: The Advent of Granisetron

A major breakthrough in the application of substituted indazoles came with the development of granisetron . This compound is a highly selective antagonist of the 5-HT₃ receptor.[10] These receptors are ligand-gated ion channels located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[10][11] By blocking the action of serotonin at these receptors, granisetron effectively prevents the nausea and vomiting associated with chemotherapy and radiotherapy.[12]

Kinase Inhibition: A Modern Pillar of Cancer Therapy

The versatility of the indazole scaffold has been most profoundly demonstrated in its application as a core component of numerous protein kinase inhibitors used in oncology.[13]

-

Pazopanib: This multi-targeted tyrosine kinase inhibitor primarily targets VEGFR, PDGFR, and FGFR, thereby inhibiting tumor angiogenesis and growth.[2]

-

Niraparib: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, niraparib is particularly effective in cancers with defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[14][5]

Quantitative Data of Biologically Active Substituted Indazoles

The following tables summarize the inhibitory potency (IC₅₀ values) and physicochemical properties of key indazole-based drugs and clinical candidates.

| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Type / Context |

| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |

| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | |

| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | |

| PDGFRβ | 1.6 | Endothelial Cells | |

| c-Kit | 1.7 | Endothelial Cells | |

| Pazopanib | VEGFR1 | 10 | Cell-free |

| VEGFR2 | 30 | Cell-free | |

| VEGFR3 | 47 | Cell-free | |

| PDGFRα | 71 | Not Specified | |

| PDGFRβ | 84 | Cell-free | |

| c-Kit | 74 - 140 | Cell-free | |

| Niraparib | PARP-1 | 3.8 | Cell-free |

| PARP-2 | 2.1 | Cell-free | |

| Entrectinib | ALK | 12 | Enzyme Inhibition |

| Compound 11a | VEGFR-2 | 5.4 | Cell-free |

| Compound 46 | GSK-3β | 640 | Cell-free |

| Compound 50 | GSK-3β | 350 | Cell-free |

| Compound C05 | PLK4 | < 0.1 | Kinase Inhibition |

Table 1: Comparative Inhibitory Potency (IC₅₀) of Selected Indazole-Based Kinase Inhibitors.[9][13][15][16][17][18]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa |

| Indazole | C₇H₆N₂ | 118.14 | 1.83 | 13.86 (acidic), 1.31 (basic) |

| Benzydamine | C₁₉H₂₃N₃O | 309.41 | 4.3 | 8.6 |

| Granisetron | C₁₈H₂₄N₄O | 312.41 | 2.3 | 11.2 |

| Pazopanib | C₂₁H₂₃N₇O₂S | 437.52 | 4.6 | 7.1 |

| Niraparib | C₁₉H₂₀N₄O | 320.39 | 2.5 | 8.5 |

| Axitinib | C₂₂H₁₈N₄OS | 386.47 | 3.4 | 5.2 |

Table 2: Physicochemical Properties of Selected Indazole-Containing Compounds.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by substituted indazoles and a general workflow for their synthesis and evaluation.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 14. researchgate.net [researchgate.net]

- 15. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. soc.chim.it [soc.chim.it]

- 19. caribjscitech.com [caribjscitech.com]

3-Bromo-5-fluoro-1H-indazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoro-1H-indazole is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its strategic substitution with bromine and fluorine atoms provides distinct opportunities for functionalization, making it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, complete with detailed experimental protocols and data presented for practical laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 885519-08-4 | [1][2] |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Generic |

| Purity | ≥98% | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | Generic |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process:

-

Bromination of a suitable fluoro-substituted 2-methylaniline.

-

Diazotization and Cyclization to form the indazole ring.

-

Deprotection (if necessary) to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-4-fluoro-2-methylaniline

-

To a solution of 4-fluoro-2-methylaniline (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-fluoro-2-methylaniline.

Step 2: Synthesis of this compound

-

Dissolve 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in a mixture of acetic acid and propionic acid.

-

Cool the solution to 0-5°C and add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete diazotization.

-

Slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-3 hours to effect cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.[4]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~13.5 | br s | - | 1H | N-H |

| ~7.8 | dd | J = 9.0, 2.5 Hz | 1H | H-4 |

| ~7.6 | dd | J = 9.0, 4.5 Hz | 1H | H-7 |

| ~7.3 | ddd | J = 9.0, 9.0, 2.5 Hz | 1H | H-6 |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~159 (d, J ≈ 240 Hz) | C-5 |

| ~141 | C-7a |

| ~125 | C-3 |

| ~122 (d, J ≈ 9 Hz) | C-7 |

| ~115 (d, J ≈ 25 Hz) | C-4 |

| ~110 (d, J ≈ 23 Hz) | C-6 |

| ~108 | C-3a |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Predicted Peaks/Values |

| IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretch), ~1620 (C=N stretch), ~1500 (C=C stretch), ~1250 (C-F stretch), ~800 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z (%): 216/214 (M⁺, ~100), 135 (M⁺ - Br), 108 (M⁺ - Br - HCN) |

Reactivity and Applications in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions at the C3 position. The indazole scaffold itself is a well-established pharmacophore, particularly in the development of protein kinase inhibitors for the treatment of cancer.[5][6][7]

Key Reactions

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine atom at the C3 position of this compound can be readily coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents.[8][9][10]

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture at 80-100°C for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

4.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C3 position.[8][11]

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add an anhydrous solvent, such as toluene or dioxane, via syringe.

-

Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Role in Kinase Inhibition

The indazole scaffold is a privileged structure in the design of kinase inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. By functionalizing the 3-position of this compound, medicinal chemists can introduce various substituents that can extend into and interact with other regions of the kinase active site, thereby modulating potency and selectivity.[5][6][7]

Caption: General mechanism of kinase inhibition by indazole derivatives.

Conclusion

This compound is a valuable and strategically important heterocyclic building block for drug discovery and development. Its amenability to functionalization via robust cross-coupling methodologies, combined with the proven biological relevance of the indazole scaffold, makes it a highly attractive starting point for the synthesis of novel kinase inhibitors and other therapeutic agents. This technical guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers in leveraging this versatile molecule in their scientific endeavors.

References

- 1. achmem.com [achmem.com]

- 2. 3-BROMO-5-FLUORO (1H)INDAZOLE | 885519-08-4 [chemicalbook.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Suzuki Coupling Protocol for 3-Bromo-5-fluoro-1H-indazole and its Utility in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The functionalization of the indazole ring, particularly at the 3-position, is a key strategy in the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, enabling the synthesis of 3-aryl-1H-indazoles. This document provides a detailed protocol for the Suzuki coupling of 3-Bromo-5-fluoro-1H-indazole with various arylboronic acids and discusses the application of the resulting compounds in drug development, with a focus on their role as kinase inhibitors.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Applications in Drug Development

3-Aryl-1H-indazole derivatives are of significant interest in drug discovery due to their ability to act as potent and selective inhibitors of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and chronic pain.

Oncology: The 3-aryl-indazole scaffold has been identified as a key pharmacophore in the development of inhibitors for several receptor tyrosine kinases (RTKs) implicated in cancer progression. These include Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (Trks).[1] Aberrant FGFR signaling can drive tumor growth, proliferation, and angiogenesis in various cancers.[2][3][4][5][6] Similarly, gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode for Trk proteins, are oncogenic drivers in a wide range of tumors.[7][8][9][10] 3-Aryl-5-fluoro-1H-indazole derivatives can be designed to target the ATP-binding site of these kinases, thereby blocking their downstream signaling pathways and inhibiting cancer cell growth.

Pain Management: Neurotrophins and their corresponding Trk receptors are critically involved in pain signaling.[11][12][13][14] The development of selective Trk inhibitors is a promising therapeutic strategy for the treatment of chronic pain.[11][12][13][14] 3-Aryl-indazole derivatives have been explored as peripherally restricted pan-Trk inhibitors, aiming to alleviate pain without the central nervous system side effects associated with some analgesics.[11]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Reaction conditions may require optimization depending on the specific arylboronic acid used.

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, DME)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq.).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction can also be performed under microwave irradiation, which may significantly reduce the reaction time.[15][16][17]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-fluoro-1H-indazole.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of bromo-indazoles with various arylboronic acids, based on analogous reactions found in the literature.

Table 1: Optimization of Suzuki Coupling Conditions for Bromo-Indazoles

| Entry | Catalyst (mol%) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High |

| 2 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | Good to Excellent |

| 3 | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ (3) | Dioxane | 110 (MW) | 0.67 | High |

| 4 | Pd(OAc)₂/RuPhos (5/10) | K₃PO₄ (3) | Dioxane/H₂O | 120 (MW) | 1 | Good to Excellent |

Yields are generalized from literature on similar substrates and may vary for this compound.

Table 2: Scope of Arylboronic Acids in Suzuki Coupling with Bromo-Indazoles

| Entry | Arylboronic Acid | Product | Expected Yield |

| 1 | Phenylboronic acid | 5-Fluoro-3-phenyl-1H-indazole | Good |

| 2 | 4-Methoxyphenylboronic acid | 5-Fluoro-3-(4-methoxyphenyl)-1H-indazole | High |

| 3 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-5-fluoro-1H-indazole | Good |

| 4 | 3-Pyridylboronic acid | 5-Fluoro-3-(pyridin-3-yl)-1H-indazole | Good |

| 5 | 2-Thienylboronic acid | 5-Fluoro-3-(thiophen-2-yl)-1H-indazole | Moderate to Good |

Expected yields are qualitative and based on the reactivity of different boronic acids in similar Suzuki coupling reactions.[15][16][17][18]

Visualizations

Experimental Workflow

Caption: General workflow for the Suzuki coupling of this compound.

Signaling Pathway Inhibition

Caption: Inhibition of Trk/FGFR signaling by a 3-aryl-5-fluoro-1H-indazole derivative.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]